molecular formula C18H26BFO5 B8165255 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester

4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester

Cat. No.: B8165255
M. Wt: 352.2 g/mol
InChI Key: SCQQHTQSJMTCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester is a specialized chemical compound with significant applications in scientific research and industry. This compound features a fluorine atom and a boronic acid derivative, making it valuable in various chemical reactions and processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including esterification and boronic acid derivative formation.

  • Conditions: The reactions are usually carried out under anhydrous conditions, with the use of a base such as triethylamine and a catalyst like palladium on carbon.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the fluorine atom.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Reagents such as sodium hydride and various halides are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies, particularly in the detection of boronic acid derivatives in biological systems. Medicine: The compound is explored for its potential use in drug development, especially in targeting specific biological pathways. Industry: It is utilized in the production of advanced materials and in catalysis processes.

Mechanism of Action

The compound exerts its effects through its interaction with boronic acid derivatives, which are known to form reversible covalent bonds with diols and other functional groups. This interaction is crucial in various biological and chemical processes.

Molecular Targets and Pathways:

  • Boronic Acid Derivatives: These derivatives interact with enzymes and receptors, modulating their activity.

  • Pathways: The compound is involved in pathways related to cell signaling and metabolic processes.

Comparison with Similar Compounds

  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: The presence of the ethyl ester group in 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester distinguishes it from other similar compounds, providing unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BFO5/c1-6-22-16(21)8-7-11-23-15-10-9-13(12-14(15)20)19-24-17(2,3)18(4,5)25-19/h9-10,12H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQQHTQSJMTCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCC(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.